molecular formula C58H95N19O16 B143511 Hiv 蛋白酶底物 III CAS No. 138608-20-5

Hiv 蛋白酶底物 III

货号 B143511
CAS 编号: 138608-20-5
分子量: 1314.5 g/mol
InChI 键: XRWLUJTVRDIGPF-HJUXFZRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIV protease substrate III is used as a substrate of human immunodeficiency virus-1 (HIV-1) protease . HIV-1 protease is an essential enzyme needed in the proper assembly and maturation of infectious virions . It cleaves a viral polyprotein precursor into individual mature proteins . The hydrophobic substrate cleft recognizes and cleaves 9 different peptide sequences to produce the matrix, capsid, nucleocapsid, and p6 proteins from the gag polyprotein and the protease, RT, and integrase proteins from the gag-pol polyprotein .


Synthesis Analysis

The first structure of HIV-1 protease was published in 1989, using recombinant protease expressed in bacteria . This revealed essential features of the catalytic apparatus . Soon after, a chemical synthesis approach was used to obtain enough protein for crystallization . Some modeling based on the Rous sarcoma virus protease structure was also used .


Molecular Structure Analysis

The first high-resolution structure of HIV-1 protease was obtained using a chemical synthesis approach to obtain enough protein for crystallization . This structure revealed all 99 amino acids could be located . The structure also revealed essential features of the catalytic apparatus .


Chemical Reactions Analysis

HIV-1 protease cleaves a viral polyprotein precursor into individual mature proteins . The viral RNA and viral proteins assemble at the cell surface into new virions, which then bud from the cell and are released to infect another cell . The extensive cell damage from the destruction of the host’s genetic system to the budding and release of virions leads to the death of the infected cells .

科学研究应用

酶活性测定开发

Matayoshi 等人 (1990) 使用源自 HIV-1 蛋白酶天然处理位点的淬灭荧光底物开发了一种连续测定 HIV-1 蛋白酶活性的方法。该方法简化、加快并提高了通过逆转录病毒蛋白酶测定肽底物水解反应速率的精度 (Matayoshi 等人,1990).

了解酶-底物相互作用

Kumar 等人 (2005) 利用 C95M/C1095A HIV-1 蛋白酶束缚二聚体的独特闭合构象研究其与寡肽底物的复合物。该复合物的 X 射线结构显示底物为四面体反应中间体,提供了对中间体与催化天冬氨酸之间的氢键相互作用的见解 (Kumar 等人,2005).

Prabu-Jeyabalan 等人 (2002) 解析了具有六个对应于天然底物切割位点的 HIV-1 蛋白酶非活性变体的晶体结构。该研究表明,HIV-1 蛋白酶的特异性是由不对称形状而不是特定氨基酸序列决定的 (Prabu-Jeyabalan 等人,2002).

Sanusi 等人 (2019) 使用一步协同过渡态建模研究了 HIV-1 蛋白酶对天然底物的识别,表明序列和结构对于正确的可裂解键识别都很重要 (Sanusi 等人,2019).

蛋白酶抑制研究

Moore 等人 (1989) 探索了含有共识逆转录病毒蛋白酶切割序列的寡肽作为 HIV-1 蛋白酶的底物和抑制剂,为艾滋病治疗提供了一种潜在的治疗方法 (Moore 等人,1989).

Perez 等人 (2010) 进行了微秒时间尺度的 MD 模拟以研究 HIV-1 蛋白酶的底物识别和特异性,表明识别基于 PR:Gag 和 PR:Gag-Pol 多蛋白复合物的几何特异性 (Perez 等人,2010).

Newlander 等人 (1993) 将 C7 模拟物引入 HIV-1 蛋白酶底物模型中以探测其构象要求,从而产生具有改进抑制活性的新型受限还原酰胺模拟物 (Newlander 等人,1993).

Kurt 等人 (2003) 使用各种穿线方法和晶体结构研究了 HIV-1 蛋白酶的底物特异性。该研究提供了对蛋白酶识别底物形状而不是仅识别序列的见解 (Kurt 等人,2003).

Lunney 等人 (1994) 使用基于蒙特卡罗的对接程序鉴定了 HIV-1 蛋白酶的非肽抑制剂,为设计针对耐药突变酶的类似物提供了框架 (Lunney 等人,1994).

安全和危害

The safety data sheet of HIV Protease Substrate III suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

There is ongoing research to predict HIV-1 protease cleavage sites more accurately . This is important for designing effective HIV-1 protease inhibitors for HIV treatment . Modern computational tools are playing vital roles in facilitating this drug discovery process .

属性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWLUJTVRDIGPF-HJUXFZRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H95N19O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hiv protease substrate III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hiv protease substrate III
Reactant of Route 2
Hiv protease substrate III
Reactant of Route 3
Hiv protease substrate III
Reactant of Route 4
Hiv protease substrate III
Reactant of Route 5
Hiv protease substrate III
Reactant of Route 6
Hiv protease substrate III

Citations

For This Compound
16
Citations
A Hinkov, V Atanasov, S Raleva… - Comptes rendus de l' …, 2010 - researchgate.net
… chromogenic substrates was made – HIV protease substrate III and HIV protease substrate IV (… On the base of the kinetic constants (Table 1) we used the HIV protease substrate III …
Number of citations: 3 www.researchgate.net
T Persichini, M Colasanti, GM Lauro… - … and biophysical research …, 1998 - Elsevier
Nitric oxide (NO) may modulate the catalytic activity of cysteine-containing enzymes. HIV-1 protease action is modulated by the redox equilibrium of Cys67 and Cys95 regulatory …
Number of citations: 71 www.sciencedirect.com
F Volontè, L Piubelli… - Microbial cell …, 2011 - microbialcellfactories.biomedcentral …
Human immunodeficiency virus (HIV) is the etiological agent in AIDS and related diseases. The aspartyl protease encoded by the 5' portion of the pol gene is responsible for proteolytic …
RA Broglia, D Provasi, F Vasile… - Proteins: Structure …, 2006 - Wiley Online Library
Because the human immunodeficiency virus type 1 protease (HIV-1-PR) is an essential enzyme in the viral life cycle, its inhibition can control AIDS. The folding of singledomain proteins…
Number of citations: 51 onlinelibrary.wiley.com
D Provasi, G Tiana, RA Broglia - Protein Folding and Drug …, 2007 - ebooks.iospress.nl
… 2 (HIV Protease Substrate III, Bachem UK Ltd.) with sequence H-His-Lys-Ala-Arg-Val-Leu-Phe(NO2)-Phe-Glu-AlaNle-Ser-NH2 was obtained as a 1 mg desiccate, diluted with 0.1 ml of …
Number of citations: 2 ebooks.iospress.nl
PJ Tummino, D Ferguson, D Hupe - Biochemical and biophysical research …, 1994 - Elsevier
The oral anticoagulant warfarin (4-hydroxy-3-(3-oxo-1-phenylbutyl)-benzopyran-2-one) is a structurally novel low micromolar competitive inhibitor of HIV-1 protease in vitro. It was …
Number of citations: 72 www.sciencedirect.com
KA Kolakovich, IY Gluzman, KL Duffin… - Molecular and …, 1997 - Elsevier
… Hemoglobin, amino acid standards, HIV protease substrate III, and glutathione were used to determine the retention times for a protein, amino acids, and various peptides. …
Number of citations: 169 www.sciencedirect.com
PJ Tummino, D Ferguson, L Hupe, D Hupe - Biochemical and biophysical …, 1994 - Elsevier
The nonpeptide compounds C1 (4-hydroxy-3-(3-phenoxypropyl)-1-benzopyran-2-one) and P1 (4-hydroxy-6-phenyl-3-(phenylthio)-pyran-2-one) are structurally novel low micromolar …
Number of citations: 59 www.sciencedirect.com
TG Lee - Fisheries and Aquatic Sciences, 2010 - koreascience.kr
… Recombinant HlV-l protease and the HIV protease substrate III (His-Lys-Ala-Arg-Val-Leu-p-nitro-PheGlu-Ala-Nle-Ser-NH) were purchased from Bachem Feinchemikalien AG (…
Number of citations: 1 koreascience.kr
G Ottolina, R Longhi, G Tiana12 - academia.edu
… A chromogenic substrate for HIV-1-PR (HIV Protease Substrate III, Bachem UK Ltd., catalog H-9035) with sequence H-His-Lys-Ala-Arg-Val-Leu-Phe(NO2)-Phe-Glu-Ala-NleSer-NH2 …
Number of citations: 0 www.academia.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。